2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid
Overview
Description
2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid is a complex organic compound that features a thiazole ring and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 3,4-dimethylthiazolidine-4-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)thiazole: Shares the thiazole ring but lacks the thiazolidine ring.
3,4-Dimethylthiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the thiazole ring.
Uniqueness
2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid is unique due to the presence of both thiazole and thiazolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3,4-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-15(14(19)20)8-22-13(17(15)2)10-7-21-12(16-10)9-5-3-4-6-11(9)18/h3-6,10,13,18H,7-8H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVCNSDGXPAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(N1C)C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124508-94-7, 124509-83-7 | |
Record name | Thiazostatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124508947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazostatin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124509837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Thiazostatins and where are they found?
A1: Thiazostatins are a group of novel antibiotics primarily produced by specific strains of Streptomyces bacteria. [, , ] These bacteria are commonly found in soil and marine environments. For example, Streptomyces tolurosus 1368-MT1, isolated from a soil sample, produces Thiazostatin A and Thiazostatin B. [] Another strain, Streptomyces sp. TP-A0597, found in seawater from Toyama Bay, Japan, produces Watasemycins A and B, which are structurally similar to Thiazostatins. []
Q2: What is the relationship between Thiazostatin and Watasemycin?
A2: Watasemycins A and B are structurally related to Thiazostatins and are considered analogs. The key difference lies in a methyl group at the 5'-position of the thiazostatin structure, replacing a hydrogen atom. [] This structural modification influences the antibiotic activity of Watasemycins.
Q3: How is the biosynthesis of Thiazostatin regulated in Streptomyces?
A3: While the provided research doesn't directly elucidate the biosynthetic pathway of Thiazostatin, it sheds light on the regulation of similar secondary metabolite production in Streptomyces. One study highlights the role of transcriptional regulators, specifically mentioning AHFCA (2-alkyl-4-hydroxymethylfuran-3-carboxylic acids), as signaling molecules that trigger a regulatory cascade. [] Further research into similar pathways might reveal specific regulatory mechanisms governing Thiazostatin biosynthesis.
Q4: What are the potential applications of Thiazostatins?
A4: Thiazostatins have shown promising antibiotic activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast. [, ] This broad-spectrum activity makes them potential candidates for developing new antibacterial and antifungal agents. Further research is necessary to explore their efficacy, safety, and potential for clinical use.
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